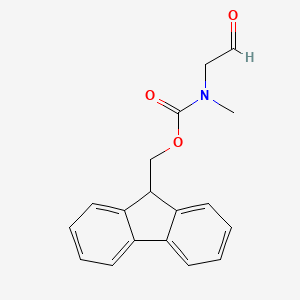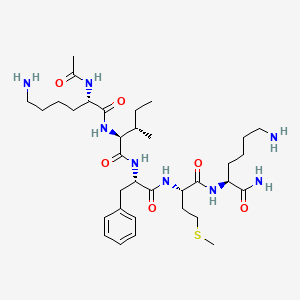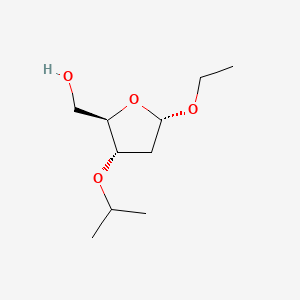
TRIS(BUTYLCYCLOPENTADIENYL)ERBIUM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(butylcyclopentadienyl)erbium(III) is a compound with the linear formula Er(C5H4C4H9)3 . It is a liquid at room temperature and has a molecular weight of 530.86 .
Molecular Structure Analysis
The molecular structure of this compound(III) is represented by the SMILES string [Er].CCCC[C]1[CH][CH][CH][CH]1.CCCC[C]2[CH][CH][CH][CH]2.CCCC[C]3[CH][CH][CH][CH]3 .
Physical and Chemical Properties Analysis
This compound(III) has a boiling point of 240°C at 0.1mm and a density of 1.309 g/mL at 25 °C (lit.) . It is sensitive to air and moisture .
Scientific Research Applications
Another study focusing on erbium-doped GaAs utilized an alternative erbium precursor, demonstrating that the incorporated erbium forms an optically active center identified as Er–2O. This resulted in sharper and more intense optical emission compared to previous findings with cyclopentadienyl-based erbium sources. The interaction of erbium doping with shallow donors and acceptors was also explored, revealing a quenching effect on erbium-related luminescence with donor codoping, but no significant change when codoped with shallow acceptors. The presence of electron traps in the upper half of the bandgap was identified through deep-level transient spectroscopy, suggesting mechanisms for the observed luminescence quenching behavior (Cederberg et al., 1999).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
The mode of action of Tris(butylcyclopentadienyl)erbium is primarily chemical rather than biological. It’s used in the atomic layer deposition (ALD) of certain materials . In this process, the compound interacts with other substances at the atomic level, leading to the formation of thin films .
Biochemical Pathways
Its primary function is in the deposition of thin films in material science applications .
Result of Action
The result of this compound’s action is the formation of thin films on surfaces during the ALD process . These films can be used in various applications, including electronics and optics .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pressure . For instance, a relatively low source temperature of 90°C is used for controlled Er doping in the range of 10^17 –10^18 cm^−3 . The compound’s stability, reactivity, and efficacy in the ALD process can be affected by these factors .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of TRIS(BUTYLCYCLOPENTADIENYL)ERBIUM can be achieved through a metathesis reaction between erbium trichloride and sodium cyclopentadienyl-butyrate, followed by a reduction step using lithium aluminum hydride.", "Starting Materials": ["Erbium trichloride", "Sodium cyclopentadienyl-butyrate", "Lithium aluminum hydride", "Butyl Grignard reagent", "Diethyl ether", "Toluene", "Hexane"], "Reaction": [ "Step 1: Dissolve sodium cyclopentadienyl-butyrate in diethyl ether and add erbium trichloride in toluene. Stir the mixture at room temperature for 24 hours.", "Step 2: Filter the resulting precipitate and wash it with diethyl ether.", "Step 3: Dissolve the obtained solid in toluene and add lithium aluminum hydride. Stir the mixture at room temperature for 24 hours.", "Step 4: Quench the reaction by adding water and then add butyl Grignard reagent. Stir the mixture for 2 hours.", "Step 5: Extract the product with hexane and dry the organic layer over magnesium sulfate.", "Step 6: Remove the solvent under reduced pressure to obtain TRIS(BUTYLCYCLOPENTADIENYL)ERBIUM as a white solid." ] } | |
CAS No. |
153608-51-6 |
Molecular Formula |
C27H39Er |
Molecular Weight |
530.868 |
IUPAC Name |
5-butylcyclopenta-1,3-diene;erbium(3+) |
InChI |
InChI=1S/3C9H13.Er/c3*1-2-3-6-9-7-4-5-8-9;/h3*4-5,7-8H,2-3,6H2,1H3;/q3*-1;+3 |
InChI Key |
XGKDHKBXKYVMJT-UHFFFAOYSA-N |
SMILES |
CCCC[C-]1C=CC=C1.CCCC[C-]1C=CC=C1.CCCC[C-]1C=CC=C1.[Er+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,6R)-3,4,5-Trihydroxy-6-[3-(1-nitrosopiperidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylic acid](/img/structure/B582805.png)

![N-(Cyclopropylmethyl)-7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-EN-1-YL)cyclopentyl]hept-5-enamide](/img/structure/B582810.png)



![4-[(1E)-2-Methyl-1,3-butadien-1-yl]pyridine](/img/structure/B582818.png)



